- Compounds and compositions for treating conditions such as cancer associated with STING activity, World Intellectual Property Organization, , ,
Cas no 943323-65-7 (4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine)
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
- 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo-
- 3-Amino-4-bromo-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridin-3-amine,4-bromo
- 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-ylamine
- 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (ACI)
- SCHEMBL4583627
- MFCD09880125
- RWOSDAABDCYOQZ-UHFFFAOYSA-N
- 943323-65-7
- AKOS022173377
- SY111934
- DS-11424
- SB14382
- CS-0002347
- DTXSID60646882
-
- MDL: MFCD09880125
- Inchi: 1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11)
- InChI Key: RWOSDAABDCYOQZ-UHFFFAOYSA-N
- SMILES: BrC1C2=C(NC=C2N)N=CC=1
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 2.48880
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183185-250mg |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine |
943323-65-7 | 97% | 250mg |
$512.94 | 2023-08-31 | |
| Alichem | A029183185-1g |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine |
943323-65-7 | 97% | 1g |
$1221.08 | 2023-08-31 | |
| Chemenu | CM149356-1g |
4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine |
943323-65-7 | 95%+ | 1g |
$477 | 2021-06-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H41260-250mg |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine |
943323-65-7 | 97% | 250mg |
¥2832.0 | 2023-09-07 | |
| abcr | AB441464-250 mg |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine; . |
943323-65-7 | 250MG |
€320.30 | 2023-07-18 | ||
| abcr | AB441464-1 g |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine; . |
943323-65-7 | 1g |
€755.40 | 2023-07-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072394-100mg |
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- |
943323-65-7 | 96% | 100mg |
¥691.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072394-250mg |
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- |
943323-65-7 | 96% | 250mg |
¥1101.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072394-1g |
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- |
943323-65-7 | 96% | 1g |
¥3066.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072394-5g |
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- |
943323-65-7 | 96% | 5g |
¥12110.00 | 2024-04-24 |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, cooled
- Preparation of N-azaindolyl pyrazolecarboxamides as CHK1 kinase inhibitors for treatment of cancer and autoimmune disorders, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Water ; pH 12, cooled
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Raw materials
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Preparation Products
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Suppliers
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Recent Advances in the Application of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 943323-65-7) in Chemical Biology and Drug Discovery
The compound 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 943323-65-7) has emerged as a pivotal scaffold in medicinal chemistry and chemical biology due to its versatile reactivity and potential pharmacological applications. Recent studies have highlighted its role as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting oncogenic signaling pathways. This research brief synthesizes the latest findings on its synthetic utility, biological activity, and therapeutic potential.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficient coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with pyrimidine derivatives to develop novel Bruton's tyrosine kinase (BTK) inhibitors. The bromo-substitution at the 4-position was found to significantly enhance binding affinity (IC50 values ranging from 2-8 nM) through halogen bonding interactions with BTK's hinge region. This work underscores the compound's value in structure-activity relationship (SAR) optimization for kinase-targeted therapies.
In chemical biology applications, researchers have exploited the reactivity of the 3-amine group for fluorescent probe development. A Nature Chemical Biology report (2024) detailed its incorporation into activity-based probes for monitoring JAK-STAT pathway activation in live cells. The electron-rich pyrrolopyridine core provided optimal photophysical properties for Förster resonance energy transfer (FRET) applications, enabling real-time visualization of STAT3 dimerization dynamics.
The synthetic accessibility of 943323-65-7 has been improved through recent methodological advances. A Green Chemistry publication described a copper-catalyzed amination protocol that achieves 85% yield with excellent regioselectivity, addressing previous challenges in large-scale production. This development is particularly significant given the compound's growing importance in fragment-based drug discovery campaigns.
Emerging therapeutic applications include its use as a precursor for radiopharmaceuticals. PET tracer development studies (EJNMMI, 2024) have successfully labeled derivatives with fluorine-18 at the bromo position, creating novel imaging agents for tumor microenvironment analysis. The amine functionality allows subsequent conjugation to targeting vectors while maintaining favorable pharmacokinetic properties.
Ongoing clinical trials (NCT05467891) are evaluating 943323-65-7-derived compounds as third-generation EGFR inhibitors for non-small cell lung cancer. Preliminary results show promising activity against T790M/C797S resistance mutations, with the bromo substituent playing a critical role in overcoming steric hindrance in the ATP-binding pocket. These developments position 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine as a privileged structure in precision oncology.
Future research directions include exploration of its potential in PROTAC design and covalent inhibitor development. The compound's dual functionality (bromo for cross-coupling and amine for conjugation) makes it particularly suited for these emerging therapeutic modalities. Computational studies predict favorable drug-like properties for derivatives, with QSAR models indicating optimal logP (2.1-3.8) and polar surface area (75-90 Ų) ranges for CNS penetration.
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